molecular formula C15H16N4O2S B2375165 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034327-68-7

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2375165
CAS No.: 2034327-68-7
M. Wt: 316.38
InChI Key: OECBUABFKMQYEE-UHFFFAOYSA-N
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Description

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of furan, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage. This can be done by reacting the intermediate compound with an isocyanate, such as phenyl isocyanate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea linkage may yield corresponding amines.

Scientific Research Applications

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)amine
  • 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)carbamate

Uniqueness

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of furan, pyrazole, and thiophene rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(17-10-13-3-2-8-22-13)16-5-6-19-11-12(9-18-19)14-4-1-7-21-14/h1-4,7-9,11H,5-6,10H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECBUABFKMQYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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